[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol
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Overview
Description
[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol is an organic compound that features a furan ring and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol typically involves the formation of the furan ring followed by the construction of the dioxane ring. One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . The dioxane ring can be formed through the cyclization of diols and triols in the presence of catalysts such as gold nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide, can enhance the efficiency of the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Palladium catalysts and mild oxidizing agents such as hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes .
Medicine
In medicine, derivatives of this compound have potential therapeutic applications. They can be explored for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of [5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the dioxane ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[5-(Hydroxymethyl)furan-2-yl]methanol: Similar structure but lacks the dioxane ring.
2,5-Dimethylfuran: Contains a furan ring but lacks the dioxane ring and hydroxyl group.
Furan-2-carboxylic acid: Contains a furan ring with a carboxyl group instead of a dioxane ring.
Uniqueness
[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol is unique due to the presence of both a furan ring and a dioxane ring in its structure. This dual-ring system provides a combination of chemical reactivity and structural stability that is not found in many other compounds .
Properties
IUPAC Name |
[5-ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-11(6-12)7-14-10(15-8-11)9-4-3-5-13-9/h3-5,10,12H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFXJZVYUOEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=CO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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